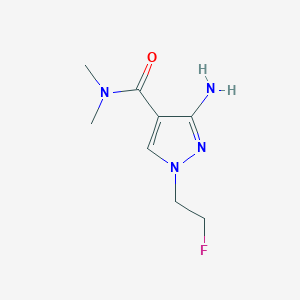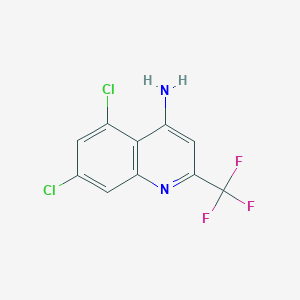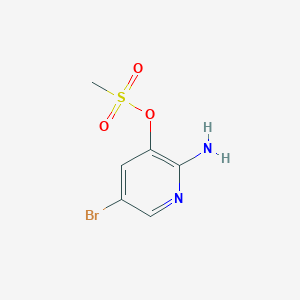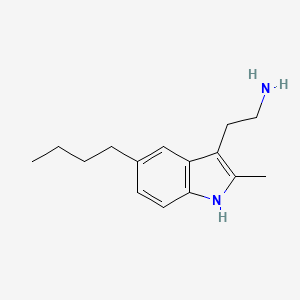
3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a dimethylcarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a fluoroethyl halide.
Amination and Carboxamide Formation: The amino group and the carboxamide group can be introduced through a series of amination and acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one
Uniqueness
3-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group and the dimethylcarboxamide group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H13FN4O |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
3-amino-1-(2-fluoroethyl)-N,N-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13FN4O/c1-12(2)8(14)6-5-13(4-3-9)11-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11) |
Clave InChI |
QCXJGNCOKSKCIR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN(N=C1N)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735207.png)
![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735208.png)
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11735213.png)
![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735224.png)
![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)

![6-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11735243.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
![2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735271.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735280.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735282.png)
